molecular formula C10H19NO4 B1446453 (S)-4-Boc-6-hydroxy-[1,4]oxazepane CAS No. 1260589-26-1

(S)-4-Boc-6-hydroxy-[1,4]oxazepane

Cat. No.: B1446453
CAS No.: 1260589-26-1
M. Wt: 217.26 g/mol
InChI Key: HFIKYUQRVQDAKC-QMMMGPOBSA-N
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Description

(S)-4-Boc-6-hydroxy-[1,4]oxazepane is a seven-membered heterocyclic compound featuring a 1,4-oxazepane core, which contains both oxygen and nitrogen atoms within the ring structure. The Boc (tert-butoxycarbonyl) group at position 4 serves as a protective moiety for the amine functionality, while the hydroxyl group at position 6 introduces a stereospecific center (S-configuration). This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and central nervous system (CNS)-targeting therapeutics. Its structural uniqueness lies in the combination of ring strain, hydrogen-bonding capability (via the hydroxyl group), and stereochemical precision, which collectively influence its reactivity and biological interactions .

Properties

IUPAC Name

tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIKYUQRVQDAKC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-4-Boc-6-hydroxy-[1,4]oxazepane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-4-Boc-6-hydroxy-[1,4]oxazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,4-oxazepane scaffold is part of a broader class of nitrogen-oxygen heterocycles. Below is a detailed comparison of (S)-4-Boc-6-hydroxy-[1,4]oxazepane with structurally and functionally related compounds, focusing on synthesis, reactivity, and applications.

Reactivity and Stability

  • Boc Protection : The Boc group in this compound enhances stability during synthetic workflows compared to analogs with carbamate or acetyl protections, which may undergo premature deprotection under mild acidic conditions .
  • Hydroxyl Group Reactivity: The S-configuration of the hydroxyl group enables selective functionalization (e.g., phosphorylation, glycosylation) without racemization, a feature less pronounced in non-chiral analogs like 6-methoxy-1,4-oxazepanes .
  • Ring Strain : The 1,4-oxazepane core exhibits lower ring strain than smaller heterocycles (e.g., pyrrolidines), enhancing stability but reducing electrophilic reactivity at the nitrogen center compared to 1,4-diazepanes .

Biological Activity

(S)-4-Boc-6-hydroxy-[1,4]oxazepane is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group within a six-membered oxazepane ring. The presence of these groups contributes to the compound's stability and reactivity, influencing its interactions with biological targets.

Property Details
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Functional Groups Hydroxyl (-OH), Boc group
Structural Features Six-membered oxazepane ring

The biological activity of this compound is primarily mediated through its interactions with specific enzymes or receptors. The Boc group provides stability during chemical reactions, while the hydroxyl group can participate in hydrogen bonding, facilitating binding to target proteins. The modulation of enzyme activity and receptor interactions leads to various biological effects, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of enzymes, potentially altering their function. For instance, compounds in the oxazepane class have been studied for their ability to inhibit monoamine reuptake, suggesting applications in treating mood disorders.

Neuropharmacological Effects

The compound exhibits potential neuropharmacological activity. Studies have shown that derivatives of oxazepanes can influence neurotransmitter systems, indicating that this compound may possess antidepressant properties. Further investigation into its effects on neurotransmitter uptake could provide insights into its utility in psychiatric medicine.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with oxazepane derivatives:

  • Anticancer Activity : Research has demonstrated that certain oxazepanes exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound showed significant inhibition of lung adenocarcinoma cell proliferation .
  • Antifungal Properties : Other studies have explored the antifungal potential of oxazepanes, suggesting that this compound may be effective against fungal pathogens due to its ability to disrupt fungal cell membranes.
  • Synthesis and Applications : The synthesis of this compound has been optimized through various methods including lipase-catalyzed reactions that enhance regioselectivity and yield . This highlights its importance as a building block in complex organic synthesis and pharmaceutical development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Boc-6-hydroxy-[1,4]oxazepane
Reactant of Route 2
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